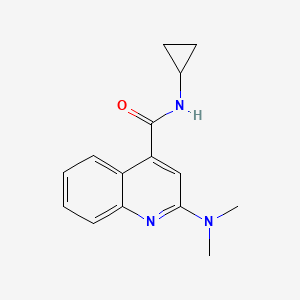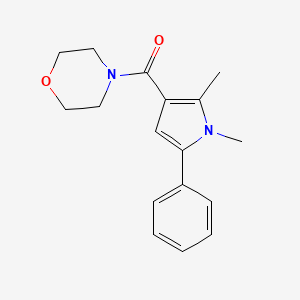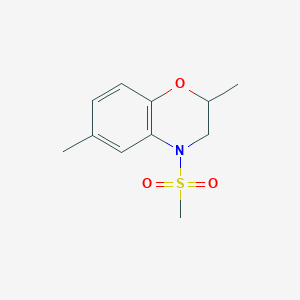
Cyclohexanecarboxylic acid, morpholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, morpholide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-cyclohexylmorpholine and is a cyclic amide with a morpholine ring. It is used as a reagent in chemical synthesis and has been found to exhibit biological activity.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, morpholide is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the morpholine ring. It can also act as a Lewis base due to the presence of the carbonyl group.
Biochemical and Physiological Effects:
Cyclohexanecarboxylic acid, morpholide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic activity in animal models. It has also been found to exhibit antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cyclohexanecarboxylic acid, morpholide in lab experiments is its high yield of synthesis. It is also relatively easy to handle and store. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are various future directions for the study of cyclohexanecarboxylic acid, morpholide. One potential direction is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in medicinal chemistry, particularly in the development of new anticonvulsant and analgesic drugs. Additionally, the study of its potential applications in the field of materials science, particularly in the development of new polymers, is also a promising direction for future research.
In conclusion, cyclohexanecarboxylic acid, morpholide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
Cyclohexanecarboxylic acid, morpholide can be synthesized using various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a dehydrating agent. The reaction results in the formation of cyclohexanecarboxylic acid, morpholide with a yield of around 80%. Other methods include the reaction of cyclohexyl isocyanate with morpholine or the reaction of cyclohexanone with morpholine in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, morpholide has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it is used as a reagent for the synthesis of various compounds such as pyrrolidines, piperidines, and indolizidines. It is also used as a building block for the synthesis of various natural products.
Eigenschaften
IUPAC Name |
cyclohexyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRWNZIGHZQJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, morpholide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)



![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
